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molecular formula C8H4O6 B1345555 Cyclobutane-1,2,3,4-tetracarboxylic dianhydride CAS No. 4415-87-6

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Cat. No. B1345555
M. Wt: 196.11 g/mol
InChI Key: YGYCECQIOXZODZ-UHFFFAOYSA-N
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Patent
US06001276

Procedure details

In a 1 liter-glass flask equipped with a 500 W moderate-pressure mercury lamp, 100 g (1.02 M) of maleic anhydride and 1 kg of ethyl acetate were placed and mixed to provide a homogeneous solution. Under stirring in an agron atmosphere, the solution was irradiated with light by using the mercury lamp for 8 hours at 20° C. to precipitate a crystal. After the reaction, the crystal was recovered by filtration to obtain 3.3 g of cyclobutanetetracarboxylic dianhydride (100% trans form).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>[Hg].C(OCC)(=O)C>[CH:3]12[C:4](=[O:5])[O:6][C:1](=[O:7])[CH:2]1[CH:3]1[C:4](=[O:5])[O:6][C:1](=[O:7])[CH:2]12

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
1 kg
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Stirring
Type
CUSTOM
Details
Under stirring in an agron atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to provide a homogeneous solution
CUSTOM
Type
CUSTOM
Details
the solution was irradiated with light
CUSTOM
Type
CUSTOM
Details
for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the crystal was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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